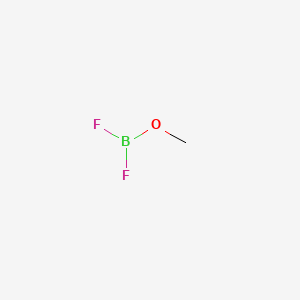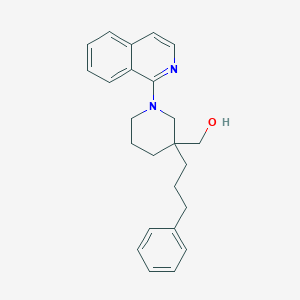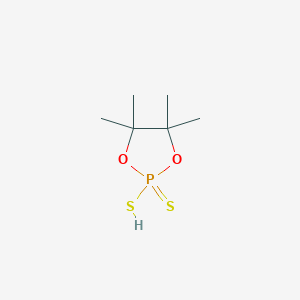![molecular formula C12H9FN2O2S B14750472 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline CAS No. 321-11-9](/img/structure/B14750472.png)
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline is an organic compound that features a fluorinated nitrophenyl group attached to a sulfanyl aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline typically involves the nucleophilic substitution of a fluorinated nitrobenzene derivative with a thiol-containing aniline. One common method includes the reaction of 5-fluoro-2-nitrobenzenethiol with aniline under basic conditions to form the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH₄) are typical methods.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-[(5-Fluoro-2-aminophenyl)sulfanyl]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism by which 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzoic acid
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]phenol
- 2-[(5-Fluoro-2-nitrophenyl)sulfanyl]benzamide
Uniqueness
2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline is unique due to the combination of its fluorinated nitrophenyl group and sulfanyl aniline moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
321-11-9 |
|---|---|
Fórmula molecular |
C12H9FN2O2S |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
2-(5-fluoro-2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H9FN2O2S/c13-8-5-6-10(15(16)17)12(7-8)18-11-4-2-1-3-9(11)14/h1-7H,14H2 |
Clave InChI |
HXSDOHJMYSWXJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)SC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


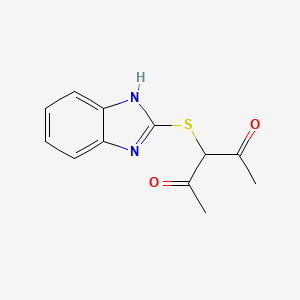
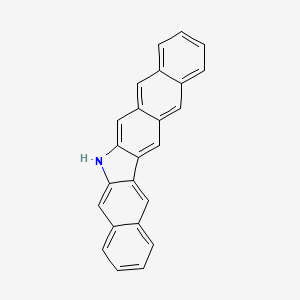

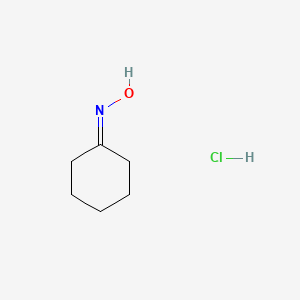
![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)


